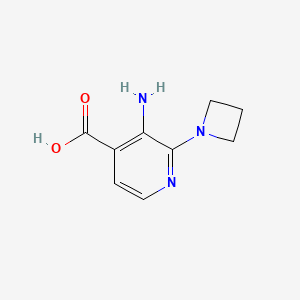
3-Amino-2-(azetidin-1-yl)pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(azetidin-1-yl)pyridine-4-carboxylic acid is a heterocyclic compound that features both an azetidine ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(azetidin-1-yl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Another approach involves the Suzuki–Miyaura cross-coupling reaction, where a brominated pyrazole–azetidine hybrid is coupled with boronic acids . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反応の分析
Types of Reactions
3-Amino-2-(azetidin-1-yl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to a more saturated form.
Substitution: The amino group and carboxylic acid group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Amino-2-(azetidin-1-yl)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
作用機序
The mechanism of action of 3-Amino-2-(azetidin-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-Amino-2-(azetidin-1-yl)pyridine-4-carboxylic acid is unique due to the presence of both an azetidine ring and a pyridine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The azetidine ring provides rigidity and strain, which can enhance the compound’s reactivity and binding affinity, while the pyridine ring offers additional sites for functionalization and interaction with biological targets.
特性
分子式 |
C9H11N3O2 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
3-amino-2-(azetidin-1-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c10-7-6(9(13)14)2-3-11-8(7)12-4-1-5-12/h2-3H,1,4-5,10H2,(H,13,14) |
InChIキー |
NPXJWLAQJYOSFE-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C2=NC=CC(=C2N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


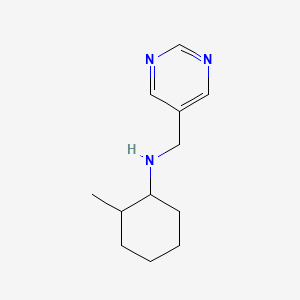
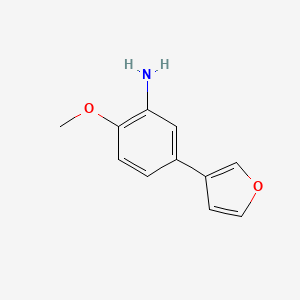
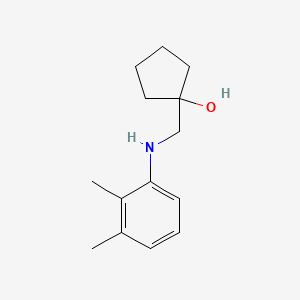



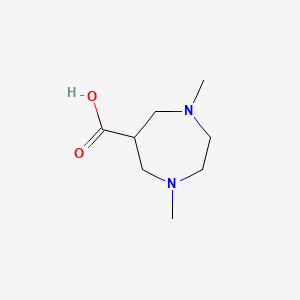
![6,6-Dimethylspiro[3.3]heptan-2-amine](/img/structure/B15277378.png)
![4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine](/img/structure/B15277390.png)

![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B15277397.png)

![4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane](/img/structure/B15277406.png)

